3-(2-methoxybenzoyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxybenzoyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines a methoxybenzoyl group with a tetrahydro-pyranoquinoline core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzoyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxyacetophenone with benzaldehyde derivatives to form chalcones, which are then subjected to cyclization reactions to form the quinoline core . The reaction conditions often include the use of basic solutions, such as sodium hydroxide, and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzoyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(2-Methoxybenzoyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzoyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell cycle regulation and inducing apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-one Derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.
Indazole Derivatives: These compounds have a similar structure and are also known for their antimicrobial properties.
Benzisoxazole Derivatives: These compounds contain a benzisoxazole moiety and are used in various medicinal applications.
Uniqueness
3-(2-Methoxybenzoyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific combination of functional groups and its tetrahydro-pyranoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(2-methoxybenzoyl)-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C24H25NO4/c1-14-13-24(2,3)25(4)19-12-21-15(10-17(14)19)11-18(23(27)29-21)22(26)16-8-6-7-9-20(16)28-5/h6-12,14H,13H2,1-5H3 |
InChI Key |
BJZGJTUBTIOHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=CC=C4OC)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.